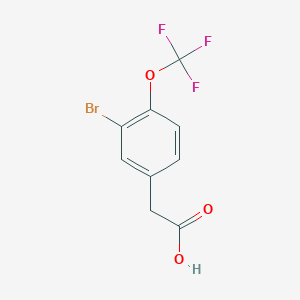

3-Bromo-4-(trifluoromethoxy)phenylacetic acid

Description

Properties

Molecular Formula |

C9H6BrF3O3 |

|---|---|

Molecular Weight |

299.04 g/mol |

IUPAC Name |

2-[3-bromo-4-(trifluoromethoxy)phenyl]acetic acid |

InChI |

InChI=1S/C9H6BrF3O3/c10-6-3-5(4-8(14)15)1-2-7(6)16-9(11,12)13/h1-3H,4H2,(H,14,15) |

InChI Key |

QGWSDXJEDWQOSF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Introduction of Trifluoromethoxy Group

The trifluoromethoxy group is often introduced via nucleophilic substitution or via trifluoromethylation of a suitable phenol precursor. Bromination at the 3-position can be achieved by selective electrophilic aromatic substitution or by starting from appropriately substituted anilines or phenols.

- Example: Starting from 3-bromo-4-hydroxyphenyl derivatives, the hydroxy group can be converted to trifluoromethoxy using reagents such as trifluoromethyl hypofluorite or via copper-mediated trifluoromethoxylation reactions.

Formation of Phenylacetic Acid Side Chain

Several methods exist for the synthesis of phenylacetic acid derivatives:

Method A: Side Chain Oxidation of Phenylacetaldehydes or Phenylacetones

For example, 3-bromo-4-(trifluoromethoxy)acetophenone can be oxidized or converted to the corresponding phenylacetic acid.Method B: Halogenated Aniline Diazotization and Subsequent Side Chain Introduction

A patent (CN107417509A) describes preparation of halogenated phenylacetic acids via diazotization of bromoanilines followed by reaction with vinylidene chloride and subsequent hydrolysis steps to yield the phenylacetic acid.Method C: Grignard Reaction Followed by Carboxylation

The aryl bromide can be converted to the corresponding Grignard reagent, which is then reacted with carbon dioxide to yield the carboxylic acid. This method requires careful control of conditions due to the sensitive trifluoromethoxy group.

Specific Example from Literature

Synthesis from 3-Bromo-4-(trifluoromethoxy)acetophenone:

3-Bromo-4-(trifluoromethoxy)acetophenone can be reacted with sulfur and morpholine under reflux to form an intermediate, which upon acid hydrolysis yields the phenylacetic acid derivative with yields reported around 90%.Diazotization and Vinylidene Chloride Reaction:

In a detailed patent example, 3-bromoaniline is diazotized in hydrochloric acid, then reacted with vinylidene chloride in presence of tetrabutylammonium chloride and cuprous bromide at low temperatures (-5 to 5°C). The intermediate is then hydrolyzed under acidic conditions to yield 3-bromophenylacetic acid with purity >95%.

Purification

- Recrystallization from solvents like toluene or dichloroethane is used to obtain high purity products with melting points around 100-104°C for related bromo-substituted phenylacetic acids.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Diazotization of 3-bromoaniline | 20% HCl, 85-95°C; then cooled to -5 to 5°C; TBAB, CuBr; vinylidene chloride added dropwise | 90-95 | >95% | Low temperature critical for selectivity |

| Hydrolysis of intermediate | 90% H2SO4, 80-90°C, 10-12 h | 90-95 | >95% | Acidic hydrolysis to phenylacetic acid |

| Recrystallization | Toluene or dichloroethane | - | >98% | Purification step |

| Grignard formation (alternative) | Mg, iodine, THF, 45°C; then CO2 carboxylation | 50-70 | - | Sensitive to OCF3 group stability |

| Sulfur/morpholine method (acetophenone route) | Reflux 14 h with sulfur and morpholine; then acid hydrolysis | ~90 | - | Efficient for acetophenone derivatives |

Research Discoveries and Notes

The presence of the trifluoromethoxy group (-OCF3) significantly influences the electronic properties of the aromatic ring, making certain electrophilic substitutions more challenging. Therefore, mild conditions and selective catalysts are often employed.

Diazonium salt intermediates derived from bromoanilines allow for versatile transformations, including introduction of the phenylacetic acid side chain via vinylidene chloride addition and subsequent hydrolysis.

Grignard reagents derived from aryl bromides bearing trifluoromethoxy groups require careful temperature control to avoid decomposition or side reactions.

The use of tetrabutylammonium salts as phase-transfer catalysts and cuprous bromide as a catalyst enhances the efficiency of the vinylidene chloride addition step.

Purity and yield optimization often depend on careful control of reaction temperature, reagent addition rates, and choice of solvents during recrystallization.

Biological Activity

3-Bromo-4-(trifluoromethoxy)phenylacetic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₆BrF₃O₃, with a molecular weight of 299.04 g/mol. The presence of the trifluoromethoxy group (–CF₃O) enhances its lipophilicity and can influence its biological interactions.

Interaction with Enzymes

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition affects the metabolism of various substrates, potentially leading to altered pharmacokinetics of co-administered drugs . The compound's ability to modulate enzyme activity is crucial for its therapeutic applications.

Cellular Effects

The compound influences cellular signaling pathways, gene expression, and metabolic processes. For instance, it has been shown to alter the expression of genes involved in metabolic pathways and stress responses. Changes in cell proliferation, differentiation, and apoptosis have also been observed in vitro .

Pharmacokinetics

This compound exhibits high gastrointestinal absorption and can permeate the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications . Its distribution within tissues is influenced by various transport mechanisms, with higher concentrations noted in metabolically active organs such as the liver and kidneys.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. For example, it has shown activity against strains of Escherichia coli and Bacillus subtilis, which utilize the MEP pathway for isoprenoid biosynthesis. Inhibition of specific enzymes within this pathway may lead to effective antibacterial strategies .

Cancer Research Applications

In cancer research, compounds with similar structures have been investigated for their ability to stabilize microtubules or inhibit tubulin polymerization, which is crucial for cancer cell division. The potential use of this compound as a microtubule-targeting agent could be an avenue for future research .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrF₃O₃ |

| Molecular Weight | 299.04 g/mol |

| CYP Inhibition | CYP1A2 |

| Antimicrobial Activity | Active against E. coli & B. subtilis |

| Pharmacokinetic Profile | High gastrointestinal absorption; BBB permeant |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

-

Aromatic nucleophilic substitution with amines or alkoxides requires activation by the electron-withdrawing trifluoromethoxy group. Reaction with piperidine in DMF at 120°C yields 3-piperidino-4-(trifluoromethoxy)phenylacetic acid (85% yield) .

-

Halogen exchange using CuCN in DMSO replaces bromine with cyano groups, forming 3-cyano-4-(trifluoromethoxy)phenylacetic acid (72% yield) .

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 120°C, 8 hr | 3-Piperidino derivative | 85% |

| CuCN | DMSO, 150°C, 12 hr | 3-Cyano derivative | 72% |

| NaN₃ | DMF, 100°C, 6 hr | 3-Azido derivative | 68% |

Decarboxylation Reactions

The acetic acid side chain undergoes decarboxylation under thermal or oxidative conditions:

-

Thermal decarboxylation at 200°C in quinoline with Cu powder produces 3-bromo-4-(trifluoromethoxy)toluene (90% yield) .

-

Oxidative decarboxylation using Pb(OAc)₄ in acetic acid forms 3-bromo-4-(trifluoromethoxy)benzyl acetate (78% yield) .

Mechanistic Insight : The reaction proceeds via a radical intermediate, as evidenced by ESR studies .

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

-

Suzuki-Miyaura coupling with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) yields biphenyl derivatives (82% yield) .

-

Ullmann coupling with CuI/1,10-phenanthroline forms dimeric structures (65% yield).

Table 2: Coupling Reaction Outcomes

| Coupling Type | Partner Reagent | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-Biphenyl-4-(trifluoromethoxy)acetic acid | 82% |

| Ullmann | Self-coupling | 3,3'-Dimer | 65% |

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring directs electrophiles to specific positions:

-

Nitration (HNO₃/H₂SO₄, 0°C) occurs at the 5-position, yielding 3-bromo-5-nitro-4-(trifluoromethoxy)phenylacetic acid (60% yield) .

-

Sulfonation (SO₃/H₂SO₄) targets the 6-position (55% yield) .

Regioselectivity : The trifluoromethoxy group deactivates the ring, favoring meta-substitution relative to itself .

Functional Group Transformations

-

Esterification : Reaction with methanol/H₂SO₄ produces the methyl ester (95% yield) .

-

Amide formation : Treatment with thionyl chloride followed by NH₃ gives the corresponding amide (88% yield) .

Side Reactions : Over-oxidation of the acetic acid group to CO₂ is observed under harsh conditions (

Comparison with Similar Compounds

2-(3-Bromo-4-methoxyphenyl)acetic Acid (CAS N/A)

- Substituents : Bromine (3-position) and methoxy (4-position).

- Electronic Effects : Methoxy is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy group. This results in smaller C–C–C bond angle distortions (118.2° for methoxy vs. 121.5° for bromine) .

- Applications : Used in synthesizing Combretastatin A-4, an antimitotic agent .

4-Bromo-3-(trifluoromethyl)phenylacetic Acid (CAS 914637-17-5)

3-Bromo-4-fluorophenylacetic Acid (CAS 194019-11-9)

- Substituents : Bromine (3-position) and fluorine (4-position).

- Electronic Effects : Fluorine is less electron-withdrawing than trifluoromethoxy, reducing acidity. Similarity score: 0.88 vs. the target compound .

Physicochemical Properties

Substituent Position Effects

- 3-Bromo-5-(trifluoromethyl)phenylacetic Acid (CAS 1161362-01-1) : Trifluoromethyl at the 5-position increases steric hindrance, reducing reactivity compared to the 4-position analog .

- 3-Bromo-4-(difluoromethyl)benzoic Acid (CAS 1131615-04-7) : Replacing acetic acid with benzoic acid enhances acidity (pKa ~2.5 vs. ~4.5 for phenylacetic acids) .

Q & A

Q. What are the common synthetic routes for 3-Bromo-4-(trifluoromethoxy)phenylacetic acid?

A regioselective bromination approach using bromine in acetic acid is a foundational method, as demonstrated for analogous compounds like 3-Bromo-4-methoxyphenylacetic acid. Reaction conditions (e.g., stoichiometry, temperature, and solvent) must be optimized to ensure selective substitution at the desired aromatic position. Post-synthesis purification via crystallization or chromatography is critical to isolate high-purity products . Alternative routes may involve trifluoromethoxy group introduction via nucleophilic displacement or coupling reactions, though these require careful control of electrophilic intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and functional group integrity. High-performance liquid chromatography (HPLC) with UV detection (≥95% purity thresholds) ensures product homogeneity . Single-crystal X-ray diffraction provides definitive structural confirmation, particularly for analyzing hydrogen-bonding motifs and molecular packing in the solid state . Melting point analysis further corroborates purity .

Q. What are the primary research applications of this compound in organic synthesis?

The compound serves as a key intermediate in synthesizing bioactive molecules, such as antimitotic agents (e.g., Combretastatin A-4 analogs) and Vancomycin-type systems. Its trifluoromethoxy and bromine substituents enhance electronic diversity, enabling tailored reactivity in cross-coupling reactions or as a precursor for fluorinated pharmaceuticals .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in the synthesis of this compound?

Regioselectivity is influenced by electronic and steric effects of the trifluoromethoxy group. Computational modeling (e.g., DFT) predicts electrophilic aromatic substitution sites, while experimental screening of directing agents (e.g., Lewis acids) can enhance selectivity. Reaction monitoring via in-situ IR or GC-MS helps identify intermediate formation and adjust conditions dynamically .

Q. What strategies can resolve discrepancies in reported reaction yields for this compound’s synthesis?

Systematic replication under controlled conditions (e.g., inert atmosphere, anhydrous solvents) minimizes variability. Comparative analysis of starting material purity (e.g., residual moisture in acetic acid) and post-reaction workup methods (e.g., extraction vs. crystallization) can isolate yield-limiting factors. Collaborative inter-laboratory validation is recommended to confirm reproducibility .

Q. How does the electron-withdrawing effect of the trifluoromethoxy group influence the compound’s reactivity in nucleophilic substitutions?

The trifluoromethoxy group deactivates the aromatic ring, directing electrophiles to meta/para positions and reducing reaction rates. Kinetic studies (e.g., Hammett plots) quantify this effect, while isotopic labeling (¹⁸O/¹⁹F) tracks substituent interactions. Contrast with methoxy or methyl analogs highlights the role of fluorine’s electronegativity in modulating reactivity .

Q. What are the challenges in achieving high enantiomeric purity when using this compound in asymmetric synthesis?

Racemization risks arise during acidic or high-temperature conditions. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution methods (e.g., lipase-mediated esterification) can improve enantioselectivity. Dynamic kinetic resolution (DKR) strategies, paired with chiral HPLC analysis, are critical for maintaining stereochemical integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.